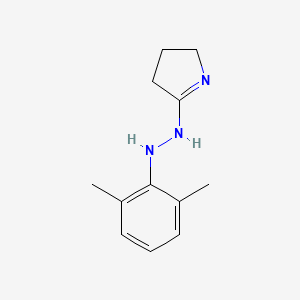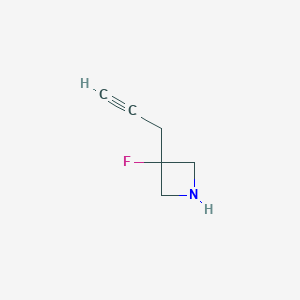
3-Fluoro-3-prop-2-ynyl-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-prop-2-ynyl-azetidine is a small molecule that contains a four-membered ring structure known as azetidine. The presence of a fluorine atom and a propargyl group (prop-2-ynyl) attached to the ring suggests it might be a novel building block for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-prop-2-ynyl-azetidine typically involves the formation of the azetidine ring followed by the introduction of the fluorine and propargyl groups. One common method is the cyclization of appropriate precursors under specific conditions to form the azetidine ring. The fluorine atom can be introduced via nucleophilic substitution reactions, while the propargyl group can be added through alkylation reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthetic routes used in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-3-prop-2-ynyl-azetidine can undergo various chemical reactions, including:
Click Chemistry: The alkyne group can participate in click reactions with azides to form triazoles.
Nucleophilic Substitution: The fluorine atom, depending on its position on the ring, might be susceptible to nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The hydrochloride salt can undergo hydrolysis in water, releasing the neutral 3-prop-2-ynyl-azetidine molecule and a chloride ion.
Common Reagents and Conditions
Click Chemistry: Typically involves copper(I) catalysts and azides.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: Requires water or aqueous solutions under mild conditions.
Major Products Formed
Click Chemistry: Triazoles.
Nucleophilic Substitution: Various substituted azetidines.
Hydrolysis: Neutral 3-prop-2-ynyl-azetidine and chloride ions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules.
Materials Science: Due to its reactive alkyne group and azetidine ring, it can be used in the development of new materials with specific properties.
Chemical Biology: For the study of biological processes and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-3-prop-2-ynyl-azetidine is not well-documented. its reactivity suggests it could interact with various molecular targets through its alkyne and fluorine groups. The alkyne group can participate in click chemistry reactions, while the fluorine atom can influence the electronic properties and reactivity of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroazetidine: Similar structure but lacks the propargyl group.
3-Prop-2-ynylazetidine: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-3-prop-2-ynyl-azetidine is unique due to the presence of both the fluorine atom and the propargyl group on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for further chemical modification, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H8FN |
|---|---|
Peso molecular |
113.13 g/mol |
Nombre IUPAC |
3-fluoro-3-prop-2-ynylazetidine |
InChI |
InChI=1S/C6H8FN/c1-2-3-6(7)4-8-5-6/h1,8H,3-5H2 |
Clave InChI |
KANWYBMAOKZTLR-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1(CNC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



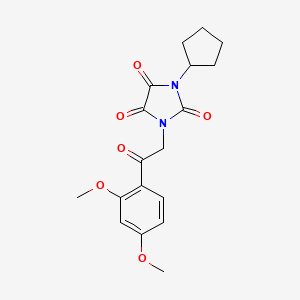
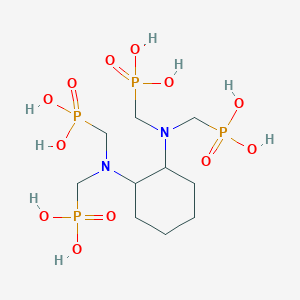
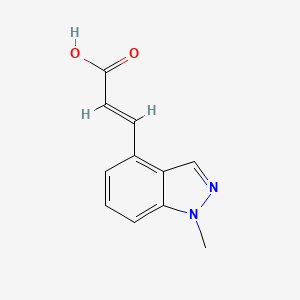
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
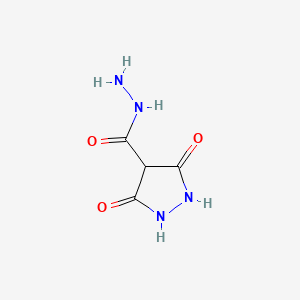
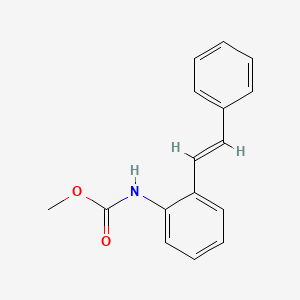

![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)

![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
